2,3-Dichlorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

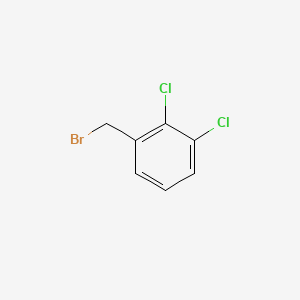

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIGUZZDWGININ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370384 | |

| Record name | 2,3-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57915-78-3 | |

| Record name | 2,3-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to 2,3-Dichlorobenzyl Bromide for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound (CAS No. 57915-78-3), a pivotal reagent for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causality behind its reactivity, application, and handling, offering field-proven insights to empower your work.

This compound, also known as α-Bromo-2,3-dichlorotoluene, is a disubstituted aromatic halide.[1] Its utility in organic synthesis stems from the unique interplay between the electron-withdrawing nature of the two chlorine atoms on the benzene ring and the reactivity of the benzylic bromide. This structure makes it an effective alkylating agent for introducing the 2,3-dichlorobenzyl moiety into target molecules.[2]

Chemical Structure

The arrangement of the chloro- and bromomethyl- substituents on the benzene ring is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound dictate its handling, storage, and reaction conditions. It is a low melting solid, which may exist as a solid or a colorless to pale yellow liquid depending on ambient temperature.[3][4]

| Property | Value | Source(s) |

| CAS Number | 57915-78-3 | [5][6] |

| Molecular Formula | C₇H₅BrCl₂ | [2][5] |

| Molecular Weight | 239.92 g/mol | [2][5] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][3][4][5] |

| Melting Point | 29-32 °C | [3][4] |

| Boiling Point | 140-144 °C at 31 mmHg | [2][3] |

| Purity | ≥98.0% (GC) | [1][5] |

| Storage | Room temperature, keep sealed and dry. Moisture sensitive. | [2][5] |

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis of this compound is key to appreciating its quality and potential impurities. Its primary value lies in its designed reactivity as an electrophile.

Verified Synthesis Protocol

The most direct and widely cited synthesis route involves the bromination of 2,3-Dichlorobenzyl alcohol using phosphorus tribromide (PBr₃).[7][8] This is a classic Sₙ2-type reaction for converting alcohols to alkyl halides.

Causality: Phosphorus tribromide is an excellent choice for this conversion. The reaction proceeds because the oxygen of the alcohol's hydroxyl group is nucleophilic and attacks one of the phosphorus atoms of PBr₃. This transforms the hydroxyl group into a good leaving group (O-PBr₂), which is subsequently displaced by a bromide ion. The use of a non-protic solvent like toluene prevents unwanted side reactions.[8]

Caption: Workflow for the synthesis of this compound.[8]

Detailed Step-by-Step Methodology: [8]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dichlorobenzyl alcohol (1 equivalent) in toluene.

-

Reagent Addition: While stirring continuously at room temperature, slowly add phosphorus tribromide (approx. 0.35 equivalents) dropwise.

-

Reaction: Continue stirring the mixture at room temperature for 2 hours post-addition.

-

Workup (Quenching & Extraction): Concentrate the reaction mixture under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

-

Workup (Washing & Drying): Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the final product.

Core Reactivity: The Benzyl Bromide Moiety

This compound is a classic Sₙ2 electrophile. The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient due to the high electronegativity of the attached bromine atom, making it susceptible to attack by nucleophiles. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.[9][10] This reactivity is the cornerstone of its application in building more complex molecules. It is primarily used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Applications in Drug Discovery and Agrochemicals

The primary role of this compound is as a structural building block.[2] Introducing the 2,3-dichlorobenzyl group can significantly alter the physicochemical properties of a parent molecule, often enhancing lipophilicity and metabolic stability, which are critical parameters in drug design.[2][11]

While not a direct precursor in all published routes, it is a key intermediate for synthesizing related compounds like 2,3-dichlorobenzoyl cyanide, which is a crucial component in the manufacturing of the antiepileptic drug Lamotrigine.[12][13][14] The synthesis of Lamotrigine highlights the industrial importance of the 2,3-dichlorophenyl moiety.[12] The ability to readily introduce this specific functional group makes this compound a valuable tool for medicinal chemists exploring structure-activity relationships (SAR).

Furthermore, its disinfectant properties have been noted, leading to its use in some antiseptic formulations, though this is more common for its analogue, 2,4-Dichlorobenzyl alcohol.[3][15][16]

Analytical Characterization: What to Expect

Confirming the identity and purity of this compound is essential. While specific spectra for this exact compound are not provided in the search results, we can predict the expected spectroscopic signatures based on its structure and data from analogous compounds.[17][18][19][20]

-

¹H NMR (Proton NMR): The proton NMR spectrum should exhibit two main regions of interest.

-

Aromatic Region (approx. 7.2-7.6 ppm): Three protons on the aromatic ring will appear as a complex multiplet pattern characteristic of a 1,2,3-trisubstituted benzene ring.

-

Aliphatic Region (approx. 4.5-4.7 ppm): A singlet corresponding to the two protons of the benzylic methylene group (-CH₂Br) would be expected. The downfield shift is due to the deshielding effect of the adjacent bromine atom.

-

-

¹³C NMR (Carbon NMR): The spectrum should show seven distinct carbon signals.

-

Aromatic Region (approx. 127-138 ppm): Six signals for the six unique carbons of the disubstituted benzene ring.

-

Aliphatic Region (approx. 30-35 ppm): One signal for the methylene carbon (-CH₂Br).

-

-

IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (typically 500-650 cm⁻¹).

Safety, Handling, and Storage Protocols

This compound is a corrosive and hazardous chemical that requires strict adherence to safety protocols.[1][21][22]

Hazard Identification

It is critical to be aware of the primary hazards before handling this substance.

| Hazard Statement | Description | GHS Code(s) |

| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. | H314, H290 |

| Acute Toxicity | Harmful if swallowed. | H302 |

| Eye Damage | Causes serious eye damage. | H319 |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | H410, R50/53 |

Self-Validating Handling and PPE Protocol

A self-validating system ensures safety at every step. Always handle this chemical inside a certified chemical fume hood.[23][24]

-

Engineering Controls: Ensure the chemical fume hood has proper airflow before starting work. An eyewash station and safety shower must be immediately accessible.[24]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-length face shield.[3][24][25]

-

Skin Protection: Wear nitrile gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[3][24]

-

Respiratory Protection: If there is a risk of dust or vapor inhalation, use a NIOSH-approved respirator.[23]

-

-

Handling: Avoid all personal contact, including inhalation.[21] Do not eat, drink, or smoke in the handling area. Keep the container securely sealed when not in use.[21] Avoid generating dust.[21]

-

Spill Management: For minor spills, use dry clean-up procedures. Place waste in a suitable, labeled container for disposal.[21] For major spills, evacuate the area and follow emergency procedures. Absorb spillage to prevent material damage.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Storage Conditions

Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.

-

Location: Store in a cool, dry, well-ventilated area.[21]

-

Container: Keep in the original, tightly sealed container.[21][23] Store in a corrosive-resistant container with a resistant inner liner.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and moisture.[21][23]

Conclusion

This compound is a highly valuable, albeit hazardous, reagent in synthetic organic chemistry. Its utility is centered on its capacity to act as a potent electrophile for introducing the 2,3-dichlorobenzyl functional group. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is paramount for its safe and effective use in the laboratory. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely leverage this compound to advance their projects in drug discovery and beyond.

References

- 1. This compound | 57915-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 57915-78-3 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. assets.hpra.ie [assets.hpra.ie]

- 16. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 18. 2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum [chemicalbook.com]

- 19. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]

- 20. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. This compound, 99% | Fisher Scientific [fishersci.ca]

- 23. 2,6-Dichlorobenzyl bromide(20443-98-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 24. canbipharm.com [canbipharm.com]

- 25. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,3-Dichlorobenzyl Bromide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and safe handling of 2,3-Dichlorobenzyl bromide. This key chemical intermediate is of significant interest to researchers and professionals in the field of drug development and organic synthesis. The information presented herein is curated to support laboratory applications and to ensure the safe and effective use of this compound.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrCl₂. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms and a bromomethyl group, dictates its reactivity and physical properties.

Structural and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(Bromomethyl)-2,3-dichlorobenzene | [1] |

| CAS Number | 57915-78-3 | [2] |

| Molecular Formula | C₇H₅BrCl₂ | |

| Molecular Weight | 239.92 g/mol | |

| Appearance | White to off-white low melting solid or dark solid | [1][3] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CBr | [1] |

| InChI Key | PVIGUZZDWGININ-UHFFFAOYSA-N | [1] |

Thermal and Density Properties

There are some discrepancies in the reported literature regarding the precise melting and boiling points of this compound. This variation can be attributed to differences in the purity of the samples and the experimental conditions under which the measurements were taken.

| Property | Value | Source(s) |

| Melting Point | 29-32 °C or 38 °C | [1][4] |

| Boiling Point | 140-144 °C at 31 mmHg; 263.3 ± 25.0 °C at 760 mmHg | [3][4] |

| Density | 1.679 ± 0.06 g/cm³ (Predicted) or 1.7 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 127.3 ± 13.3 °C | [4] |

For practical laboratory applications, it is advisable to consider the lower melting point range for handling and storage purposes, as the compound may exist as a low-melting solid at ambient temperatures.

Spectral Characterization

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. While publicly available, detailed experimental spectra are limited, the expected spectral characteristics can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and informative. The benzylic protons of the -CH₂Br group would appear as a sharp singlet, typically in the range of 4.5-4.8 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. Their chemical shifts would be in the aromatic region, generally between 7.2 and 7.6 ppm. The exact splitting pattern and chemical shifts would be influenced by the positions of the two chlorine atoms on the benzene ring.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the -CH₂Br group is expected to appear in the range of 30-35 ppm. The six aromatic carbons will have signals in the region of 125-140 ppm. The carbons directly bonded to the chlorine atoms will have their chemical shifts significantly influenced by the electronegativity of chlorine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. While a supplier confirms the infrared spectrum conforms to the structure, specific peak assignments are crucial for detailed analysis.[1] Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -CH₂Br): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic ring): ~1600, 1580, 1470 cm⁻¹

-

C-Br stretching: ~680-550 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a specific isotopic pattern, which is a powerful tool for confirming the presence and number of halogen atoms in the molecule. The fragmentation pattern would likely involve the loss of a bromine radical to form a stable benzyl cation, which would also show a characteristic isotopic pattern due to the two chlorine atoms.

Synthesis Protocol and Mechanism

A common and efficient method for the synthesis of this compound is the bromination of 2,3-dichlorobenzyl alcohol using phosphorus tribromide (PBr₃) in a suitable solvent like toluene.[3]

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichlorobenzyl alcohol (1 equivalent) in toluene.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.35 equivalents) dropwise to the solution at room temperature with continuous stirring. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. This step is to quench any unreacted PBr₃ and acidic byproducts.

-

Extraction: Extract the product into dichloromethane (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a dark solid.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks one of the phosphorus atoms of PBr₃, which is electrophilic. This is followed by the departure of a bromide ion, which then acts as a nucleophile and attacks the benzylic carbon, leading to the formation of the C-Br bond and the displacement of the protonated hydroxyl group as a good leaving group (H₂O and P-O-Br species). The use of toluene as a solvent is advantageous as it is relatively non-polar and inert under these reaction conditions, and it can be easily removed under reduced pressure.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, its solubility can be inferred from its structure and the principle of "like dissolves like". As a halogenated aromatic compound with a relatively non-polar character, it is expected to be soluble in a range of common organic solvents. Based on the behavior of structurally similar compounds, the following solubility profile can be anticipated:

-

High Solubility: Dichloromethane, Chloroform, Toluene, Ethyl Acetate, Acetone.

-

Moderate Solubility: Methanol, Ethanol.

-

Insoluble: Water.

For experimental purposes, it is always recommended to perform a small-scale solubility test before preparing larger solutions.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes severe skin burns and eye damage.[5] May be corrosive to metals.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required.[8][9][10][11] Pant legs should be worn outside of boots to prevent chemicals from entering.[11]

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of inhalation.[7]

-

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke when handling this compound.[12] Keep containers securely sealed when not in use.[12]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6] The storage container should be tightly closed.[6]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[7]

-

In case of skin contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water. Seek immediate medical attention.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 2,3-dichlorobenzyl moiety in the development of new pharmaceutical compounds. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for researchers and drug development professionals to handle and use this compound with confidence and precision.

References

- 1. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 57915-78-3 [chemicalbook.com]

- 4. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. osha.oregon.gov [osha.oregon.gov]

- 9. pppmag.com [pppmag.com]

- 10. extension.missouri.edu [extension.missouri.edu]

- 11. MSU Extension | Montana State University [apps.msuextension.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1-(Bromomethyl)-2,3-dichlorobenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

1-(Bromomethyl)-2,3-dichlorobenzene, also known by its common synonym 2,3-dichlorobenzyl bromide, is a halogenated aromatic hydrocarbon with significant utility as a chemical intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide functional group appended to a dichlorinated benzene ring, makes it a valuable electrophilic scaffold for the introduction of the 2,3-dichlorobenzyl moiety into a wide range of molecular architectures.

While its direct precursor, 2,3-dichlorotoluene, is a key starting material in the synthesis of major pharmaceuticals like the antiepileptic drug Lamotrigine[1][2], 1-(Bromomethyl)-2,3-dichlorobenzene itself serves as a more activated intermediate for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, an exploration of its core reactivity, and a discussion of its applications in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(Bromomethyl)-2,3-dichlorobenzene | [3] |

| Synonyms | This compound, α-Bromo-2,3-dichlorotoluene | [4] |

| CAS Number | 57915-78-3 | [1][3] |

| Molecular Formula | C₇H₅BrCl₂ | [3] |

| Molecular Weight | 239.92 g/mol | [4] |

| Appearance | White to light yellow low melting solid or crystalline lumps | [3] |

| Melting Point | 29-32 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., toluene, dichloromethane, acetonitrile) | [5] |

| InChI Key | PVIGUZZDWGININ-UHFFFAOYSA-N |

Synthesis of 1-(Bromomethyl)-2,3-dichlorobenzene

The primary and most efficient method for the synthesis of 1-(Bromomethyl)-2,3-dichlorobenzene is the free-radical bromination of the benzylic methyl group of 2,3-dichlorotoluene. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.

The causality behind this choice of reagents lies in their ability to maintain a low, steady concentration of elemental bromine (Br₂) and bromine radicals (Br•) in the reaction mixture. This selectivity is crucial; a high concentration of Br₂ could lead to undesirable electrophilic aromatic substitution on the electron-rich benzene ring. The radical initiator facilitates the homolytic cleavage of the N-Br bond in NBS, initiating a chain reaction that selectively targets the weakest C-H bond in the molecule—the benzylic C-H bond—due to the resonance stabilization of the resulting benzyl radical.

References

- 1. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. mansapublishers.com [mansapublishers.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. echemi.com [echemi.com]

- 5. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]

2,3-Dichlorobenzyl bromide molecular weight and density

An In-Depth Technical Guide to 2,3-Dichlorobenzyl Bromide for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, safe handling procedures, and a detailed experimental protocol for its application in synthetic chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. This compound is a solid at room temperature, appearing as a white or low melting solid.[1][2][3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrCl₂ | [1][4] |

| Molecular Weight | 239.92 g/mol | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| 1.679 ± 0.06 g/cm³ (Predicted) | [3][5] | |

| Melting Point | 29-32 °C | [5][6] |

| 38 °C | [4] | |

| Boiling Point | 263.3 ± 25.0 °C at 760 mmHg | [4] |

| Flash Point | 127.3 ± 13.3 °C | [4] |

| CAS Number | 57915-78-3 | [2][4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2,3-dichlorobenzyl alcohol.[3] The following diagram illustrates the workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2,3-Dichlorobenzyl Alcohol

This protocol details the synthesis of this compound from 2,3-dichlorobenzyl alcohol.[3]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dichlorobenzyl alcohol (75 g, 0.431 mol) in toluene (800 ml) in a suitable reaction vessel equipped with a magnetic stirrer.

-

Addition of Brominating Agent: Slowly and dropwise, add phosphorus tribromide (40.7 g, 0.151 mol) to the solution at room temperature with continuous stirring. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Continue to stir the reaction mixture at room temperature for 2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Neutralize the concentrated residue with an aqueous solution of sodium bicarbonate. This step is to quench any remaining acidic species.

-

Extract the product with dichloromethane (3 x 300 ml).

-

Wash the combined organic layers with brine to remove any residual aqueous components.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield this compound as a dark solid (84.7 g, 83% yield).[3]

-

Application in the Synthesis of Lamotrigine Intermediate

This compound is a precursor in the synthesis of 2,3-dichlorobenzyl cyanide, a key intermediate for the anticonvulsant drug Lamotrigine.[7][8][9] The reaction involves the nucleophilic substitution of the bromide with a cyanide ion.

Caption: Pathway to Lamotrigine synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[10][11] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes, leading to tears.[12][13]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[12][14]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[14]

First-Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[10][12]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[10][12]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[10][12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][12]

Storage: Store in a locked-up, dry, cool, and well-ventilated place.[10][12] Keep the container tightly closed in a corrosives area.[13]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the pharmaceutical industry. Its effective use is predicated on a clear understanding of its properties, synthetic routes, and, most importantly, its safe handling and storage. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 57915-78-3 [chemicalbook.com]

- 4. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2,3-Dichlorobenzyl Bromide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzyl bromide is a halogenated aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the introduction of the 2,3-dichlorobenzyl moiety in the development of novel chemical entities. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural confirmation. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating predicted and comparative spectral data with fundamental theoretical principles, this document serves as an authoritative resource for researchers and professionals in the field.

Introduction: The Structural Significance of this compound

The precise arrangement of substituents on an aromatic ring profoundly influences a molecule's chemical reactivity and biological activity. In the case of this compound, the positions of the two chlorine atoms and the bromomethyl group dictate its electronic properties and steric hindrance, which in turn govern its behavior in chemical reactions. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture and confirm the identity of such compounds.[1] This guide delves into the core spectroscopic methods—NMR, IR, and MS—to provide a comprehensive and practical understanding of the spectral data for this compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be elucidated.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is predicted using advanced computational algorithms that consider the electronic effects of the substituents.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Br | ~ 4.65 | Singlet (s) | 2H |

| Ar-H (H6) | ~ 7.50 | Doublet of doublets (dd) | 1H |

| Ar-H (H4) | ~ 7.42 | Doublet of doublets (dd) | 1H |

| Ar-H (H5) | ~ 7.20 | Triplet (t) | 1H |

Causality Behind the Chemical Shifts:

-

Benzylic Protons (-CH₂Br): The methylene protons are significantly deshielded to approximately 4.65 ppm due to the strong electron-withdrawing inductive effect of the adjacent bromine atom and the aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

-

Aromatic Protons (Ar-H): The aromatic protons appear in the region of 7.20-7.50 ppm. The electron-withdrawing nature of the two chlorine atoms and the bromomethyl group leads to a general deshielding of the aromatic ring. The specific chemical shifts and coupling patterns arise from the distinct electronic environment of each proton. H6 is expected to be the most deshielded due to the proximity of the electron-withdrawing bromomethyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CH₂Br) | ~ 138 |

| C2 (C-Cl) | ~ 133 |

| C3 (C-Cl) | ~ 132 |

| C6 | ~ 130 |

| C4 | ~ 129 |

| C5 | ~ 127 |

| -CH₂Br | ~ 32 |

Expert Insights on Carbon Chemical Shifts:

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately 32 ppm, influenced by the attached bromine atom.

-

Aromatic Carbons: The aromatic carbons exhibit chemical shifts in the range of 127-138 ppm. The carbons directly attached to the chlorine atoms (C2 and C3) and the bromomethyl group (C1) are deshielded and appear at the lower field end of this range. The quaternary carbons (C1, C2, and C3) will typically show lower intensity peaks compared to the protonated carbons (C4, C5, and C6).

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and halogenated components.[9][10]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1580, 1470, 1430 | Aromatic C=C ring stretch | Medium-Strong |

| ~1210 | C-H in-plane bend | Medium |

| 1100-1000 | C-Cl stretch | Strong |

| ~800-700 | C-H out-of-plane bend (aromatic substitution pattern) | Strong |

| ~680 | C-Br stretch | Medium |

Interpretation of Vibrational Modes:

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on the benzene ring.

-

Aromatic C=C Ring Stretch: The absorptions around 1580, 1470, and 1430 cm⁻¹ are due to the stretching of the carbon-carbon double bonds within the aromatic ring.

-

C-Cl Stretch: The strong absorption in the 1100-1000 cm⁻¹ range is indicative of the carbon-chlorine stretching vibrations.[11]

-

C-H Out-of-plane Bend: The strong bands in the 800-700 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds and are diagnostic of the substitution pattern on the benzene ring.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a lower frequency, around 680 cm⁻¹, due to the larger mass of the bromine atom.[12]

Experimental Protocol for FT-IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[3][13]

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 238, 240, 242, 244 | [C₇H₅³⁵Cl₂⁷⁹Br]⁺, etc. | Molecular ion (M⁺) cluster, showing characteristic isotopic pattern for two Cl and one Br atom. |

| 159, 161 | [C₇H₅³⁵Cl₂]⁺ | Loss of Br radical. Expected to be a prominent peak. |

| 124 | [C₇H₅³⁵Cl]⁺ | Loss of Br and one Cl radical. |

| 89 | [C₇H₅]⁺ | Loss of Br and two Cl radicals. |

Authoritative Grounding in Fragmentation Patterns:

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[14][15][16] The most abundant peak in this cluster will correspond to the ion containing the most abundant isotopes (²³⁵Cl and ¹⁷⁹Br). The relative intensities of the M⁺, M+2, M+4, and M+6 peaks will be characteristic of the presence of two chlorine atoms and one bromine atom.[17]

-

Loss of Bromine: The most facile fragmentation is the cleavage of the C-Br bond to lose a bromine radical, resulting in the formation of the relatively stable 2,3-dichlorobenzyl cation at m/z 159 and 161. This is often the base peak in the spectrum of benzyl bromides.[18]

-

Further Fragmentation: Subsequent loss of chlorine radicals and other small neutral molecules from the 2,3-dichlorobenzyl cation will lead to the other observed fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of NMR, IR, and MS spectral data provides a robust and self-validating framework for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pathways. By understanding the principles behind each technique and the specific spectral features of this compound, researchers can confidently identify and utilize this compound in their synthetic endeavors.

References

- 1. microbenotes.com [microbenotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Benzene, (bromomethyl)- [webbook.nist.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

Solubility of 2,3-Dichlorobenzyl bromide in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dichlorobenzyl Bromide in Organic Solvents

Abstract

This technical guide offers a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications. The document begins by establishing the foundational physicochemical properties of the compound and delves into the theoretical principles governing its solubility, centered on molecular structure and solvent-solute interactions. A predicted solubility profile across a spectrum of common organic solvents is presented, grounded in the "like dissolves like" paradigm. To empower researchers with practical tools, this guide provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, including the isothermal shake-flask method. The narrative emphasizes the causality behind experimental design to ensure data integrity and reproducibility. Safety protocols for handling this corrosive compound are also summarized. This document is intended as a critical resource for researchers, chemists, and drug development professionals requiring a robust understanding of this compound's behavior in solution.

Core Physicochemical Profile of this compound

This compound (CAS No: 57915-78-3) is a halogenated aromatic compound used as a versatile reagent in organic synthesis.[1] Its utility in the synthesis of pharmaceuticals and other complex organic molecules hinges on its reactivity and, crucially, its solubility in appropriate reaction media. Understanding its physical properties is the first step in predicting its behavior in various solvents. The molecule consists of a benzene ring substituted with two chlorine atoms and a bromomethyl group. This structure dictates its moderate polarity and potential for various intermolecular interactions.

The compound typically appears as a white or off-white low-melting solid.[2][3] Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57915-78-3 | [4] |

| Molecular Formula | C₇H₅BrCl₂ | [4] |

| Molecular Weight | 239.92 g/mol | [4] |

| Appearance | White to off-white low-melting solid | [2][3] |

| Melting Point | 29°C to 38°C | [2][4] |

| Boiling Point | 263.3 ± 25.0 °C at 760 mmHg | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.98 | [4] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle that "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5] The overall energetics of the dissolution process depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Molecular Structure Analysis:

-

Nonpolar Character: The dichlorinated benzene ring is the dominant feature of the this compound molecule. This aromatic system is hydrophobic and nonpolar, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Polar Character: The molecule possesses polarity arising from the electronegativity differences in the C-Cl and C-Br bonds. The bromomethyl group (-CH₂Br) in particular provides a site for dipole-dipole interactions.

-

LogP Value: The LogP value of 3.98 indicates a strong preference for a nonpolar environment (octanol) over a polar one (water), classifying it as a lipophilic compound.[4]

Predicted Solubility Profile:

Based on this structure, this compound is predicted to be:

-

Highly soluble in nonpolar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform), where interactions are favorable.

-

Moderately to highly soluble in polar aprotic solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Acetone) that can engage in dipole-dipole interactions without the disruptive hydrogen-bonding network of protic solvents.

-

Slightly soluble to insoluble in polar protic solvents (e.g., ethanol, methanol). While some interaction is possible, the energy required to disrupt the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the formation of new solute-solvent interactions.

-

Insoluble in water, as confirmed by its high LogP value and the absence of hydrogen-bonding donor or acceptor groups.[6]

Predictive Solubility in Common Organic Solvents

The following table provides a predicted solubility profile for this compound based on the theoretical principles discussed. These predictions serve as a starting point for solvent selection in experimental settings.

Table 2: Predicted Solubility of this compound

| Solvent | Class | Relative Polarity Index¹ | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.009 | Moderate | Favorable van der Waals interactions, but the solute's polarity may limit miscibility. |

| Toluene | Nonpolar (Aromatic) | 0.099 | High | "Like dissolves like"; strong affinity between aromatic systems.[1] |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | High | Similar halogenated nature and polarity promote strong dipole-dipole interactions.[1] |

| Diethyl Ether | Polar Aprotic | 0.117 | High | Moderately polar; effective at solvating compounds of this type. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] |

| Acetone | Polar Aprotic | 0.355 | High | The polar carbonyl group effectively solvates the polar regions of the solute. |

| Ethyl Acetate | Polar Aprotic | 0.228 | High | Good balance of polarity for dissolving moderately polar organic solids. |

| Acetonitrile | Polar Aprotic | 0.460 | Moderate | Higher polarity may slightly reduce solubility compared to less polar aprotic solvents. |

| Isopropanol | Polar Protic | 0.546 | Low to Moderate | Hydrogen bonding of the solvent is a barrier, but the alkyl chain provides some compatibility. |

| Ethanol | Polar Protic | 0.654 | Low | Strong solvent hydrogen bonding network is difficult for the solute to penetrate. |

| Methanol | Polar Protic | 0.762 | Low | Highly polar and dominated by hydrogen bonding, making it a poor solvent for this solute. |

| Water | Polar Protic | 1.000 | Insoluble | High polarity and strong hydrogen bonding network; highly unfavorable for a lipophilic solute. |

¹Relative Polarity Index values sourced from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".[8]

Experimental Protocols for Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The following protocols are designed to be self-validating and provide reliable results.

Protocol for Qualitative Solubility Assessment

This rapid method is used to quickly screen solvents and estimate solubility ranges. The principle is to observe the dissolution of a small, known amount of solute in a fixed volume of solvent.[9][10]

Methodology:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry 13x100 mm test tube.

-

Solute Addition: Add approximately 20-30 mg of this compound to the test tube.

-

Mixing: Agitate the mixture vigorously using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Confirmation: If the compound appears soluble, add another 20-30 mg portion and repeat the process to confirm the initial assessment. If it appears insoluble, gently warm the mixture to observe any temperature-dependent effects, then cool to room temperature to check for precipitation.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The core principle involves generating a saturated solution by agitating an excess of the solid in the solvent for a prolonged period until equilibrium is reached.

Causality in Experimental Design:

-

Excess Solute: Using an excess of the solid is critical to ensure that the solution becomes saturated and remains so at equilibrium.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a water bath or incubator is essential for data consistency and accuracy.[5]

-

Equilibration Time: A sufficient agitation period (24-48 hours) is required to ensure the system reaches thermodynamic equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

-

Phase Separation: After equilibration, the excess, undissolved solid must be completely removed without altering the temperature to accurately measure the concentration of the supernatant. Filtration through a sub-micron filter (e.g., 0.22 µm PTFE) is ideal.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 100 mg) to a 10 mL screw-cap vial. The amount should be significantly more than is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 5.0 mL) into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate at a constant speed for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) and dispense the filtrate into a clean, pre-weighed vial.

-

Concentration Analysis: Determine the concentration of this compound in the filtrate. Common methods include:

-

Gravimetric Analysis: Accurately weigh the collected filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC/GC): Dilute an accurately known volume of the filtrate with a suitable mobile phase or solvent. Quantify the concentration against a pre-prepared calibration curve of known standards. This is the preferred method for accuracy.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)

-

-

Validation: Perform the entire experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[11] It is also harmful if swallowed. Adherence to strict safety protocols is mandatory.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid creating dust. The compound is moisture-sensitive and should be handled under dry conditions.[3] Keep it away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The solubility of this compound is dictated by its molecular structure, which features a large, nonpolar aromatic ring and moderately polar carbon-halogen bonds. This profile makes it highly soluble in nonpolar and polar aprotic organic solvents like toluene, dichloromethane, and THF, while exhibiting poor solubility in highly polar protic solvents such as water and methanol. While these predictions provide a strong basis for solvent selection, this guide underscores the necessity of empirical validation. The detailed protocols for both qualitative and quantitative solubility determination provide researchers with robust methodologies to generate accurate and reproducible data, which is fundamental for the successful design of synthetic routes, purification schemes, and formulation strategies.

References

- 1. This compound | 57915-78-3 [chemicalbook.com]

- 2. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | CAS#:57915-78-3 | Chemsrc [chemsrc.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,3-Dichlorobenzyl bromide safety data sheet (SDS) and handling precautions

A Technical Guide to the Safe Handling of 2,3-Dichlorobenzyl Bromide

This guide provides a comprehensive overview of the hazards, safety protocols, and emergency procedures associated with this compound (CAS No. 57915-78-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety measures to foster a proactive culture of safety in the laboratory.

Section 1: Chemical and Physical Identity

This compound is a substituted aromatic halide commonly employed as a building block in organic synthesis. Its reactivity makes it valuable, but also introduces significant hazards that must be rigorously managed. Understanding its physical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source(s) |

| CAS Number | 57915-78-3 | [1][2][3] |

| Synonyms | 1-(Bromomethyl)-2,3-dichlorobenzene | [1][2][3] |

| Molecular Formula | C₇H₅BrCl₂ | [3][4][5] |

| Molecular Weight | 239.92 g/mol | [4][5] |

| Appearance | White to off-white solid or low melting solid | [3][4][6] |

| Melting Point | 29°C to 32°C | [3] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified as a highly hazardous substance, primarily due to its corrosive nature.[1][2]

| GHS Classification | Code | Description |

| Pictogram | Corrosion | |

| Signal Word | Danger | [1][2][7] |

| Hazard Statements | H314 | Causes severe skin burns and eye damage.[1][2][7][8] |

| H318 | Causes serious eye damage.[1][2] | |

| H290 | May be corrosive to metals.[1][2][7] | |

| Precautionary Statements (Selected) | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][7] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P310 | Immediately call a POISON CENTER or doctor.[9] |

Note: Some suppliers may include additional hazard classifications such as Acute Toxicity (H302) and Aquatic Hazard (H410).[4][5] Users must always consult the specific SDS for the product they are using.

Section 3: The Mechanistic Basis of Hazard and Toxicological Profile

The severe corrosivity of this compound is not an intrinsic property of the molecule itself but is a consequence of its high reactivity, particularly with nucleophiles like water. Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), the benzylic bromide is susceptible to hydrolysis, which liberates hydrobromic acid (HBr), a strong, corrosive acid. This reaction is the primary cause of the severe chemical burns observed upon exposure.

While comprehensive toxicological data regarding chronic effects like carcinogenicity or mutagenicity is limited, the acute hazards are well-defined and severe.[8] The primary risk is immediate and severe tissue damage upon contact. Therefore, the core principle of handling this compound is the absolute prevention of contact.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

Caption: Hierarchy of Controls.

1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[8][10] This is non-negotiable and serves to contain dust and vapors, preventing inhalation.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[1][2]

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[9][11]

2. Personal Protective Equipment (PPE): The Last Barrier

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][12] Given the severe eye damage risk, a full face shield worn over safety goggles is strongly recommended.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Check the manufacturer's breakthrough time data. Always double-glove when handling the pure substance.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory. Ensure it is fully buttoned.

-

Clothing and Footwear: Wear long pants and closed-toe shoes to cover all exposed skin.[1][12]

-

-

Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][12]

Section 5: Standard Operating Procedure for Safe Handling

-

Preparation: Before handling, confirm that the fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.

-

Donning PPE: Put on all required PPE as described in Section 4.

-

Handling: Conduct all manipulations within the fume hood. When weighing the solid, use a tared container with a lid to minimize the risk of generating dust. Use spatulas and tools made of compatible materials.

-

Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be aware of potential incompatibilities with strong oxidizing agents, bases, alcohols, and amines.[11][13]

-

Post-Handling: Securely close the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[1][7]

Section 6: Emergency Protocols

Immediate and correct action is critical in any emergency involving this compound.

Caption: Emergency Response Flowchart for Exposures.

Accidental Release (Spill) Protocol

-

Alert & Evacuate: Immediately notify personnel in the area and evacuate the immediate vicinity.[1][2]

-

Control: If safe to do so, prevent further spread. Do not allow the substance to enter drains.[1][2]

-

Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

-

Cleanup (for trained personnel only):

-

Wear full PPE, including respiratory protection if necessary.

-

Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[1][7] Avoid raising dust.

-

Carefully scoop the absorbed material into a clearly labeled, corrosion-resistant container for hazardous waste.[1][13]

-

Wipe the spill area with a suitable solvent (consult your institution's safety office), followed by soap and water.

-

Collect all cleanup materials as hazardous waste.

-

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[1][13]

-

Hazards from Combustion: Fires will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen bromide.[12][13]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][9][13]

Section 7: Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][7][8] The storage area should be designated for corrosive materials. Keep containers tightly closed and store locked up.[1][7][8] Use only the original, corrosion-resistant container or one with a resistant inner liner.[1][7]

-

Disposal: All waste, including empty containers and contaminated cleanup materials, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal facility in strict accordance with all federal, state, and local regulations.[1][7][8] Do not mix with other waste streams unless explicitly permitted.

Section 8: References

-

This compound (cas 57915-78-3) SDS/MSDS download - Guidechem. (Source URL not available for direct linking)

-

This compound - Safety Data Sheet - ChemicalBook. --INVALID-LINK--

-

This compound - Apollo Scientific. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific (3,4-Dichlorobenzyl bromide). --INVALID-LINK--

-

This compound AldrichCPR - Sigma-Aldrich. (Source URL not available for direct linking)

-

SAFETY DATA SHEET - Thermo Fisher Scientific (3,4-Dichlorobenzyl bromide). --INVALID-LINK--

-

This compound AldrichCPR | Sigma-Aldrich. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific (2,6-Dichlorobenzyl bromide). --INVALID-LINK--

-

This compound, 99% 5 g | Thermo Scientific Chemicals. --INVALID-LINK--

-

This compound | 57915-78-3 - ChemicalBook. --INVALID-LINK--

-

SAFETY DATA SHEET - Tokyo Chemical Industry (2,3-Dichlorobenzyl Chloride). --INVALID-LINK--

-

This compound | CAS#:57915-78-3 | Chemsrc. --INVALID-LINK--

-

2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem. --INVALID-LINK--

-

SAFETY DATA SHEET (2-Bromobenzyl bromide). (Source URL not available for direct linking)

-

Safety Data Sheet - LGC Standards. --INVALID-LINK--

-

SAFETY DATA SHEET - Merck Millipore. (Source URL not available for direct linking)

-

57915-78-3(this compound) Product Description - ChemicalBook. --INVALID-LINK--

-

3,4-Dichlorobenzyl bromide SDS, 18880-04-1 Safety Data Sheets - ECHEMI. --INVALID-LINK--

-

This compound, 5G - D2920-5G - Lab Pro Inc. --INVALID-LINK--

-

Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific (4-Bromophenylacetonitrile). --INVALID-LINK--

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. labproinc.com [labproinc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Hazards and Toxicity of 2,3-Dichlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known and potential hazards associated with 2,3-Dichlorobenzyl bromide (CAS No. 57915-78-3). As a halogenated aromatic hydrocarbon, this compound is a valuable reagent in organic synthesis; however, its structural alerts warrant a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols. This document synthesizes available data to provide actionable insights for professionals handling this chemical.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate handling and storage measures.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [2] |

| Appearance | White to off-white solid or low melting solid | [1] |

| Melting Point | 29°C to 32°C | [1] |

| Boiling Point | Not explicitly available for 2,3-isomer; related compounds have high boiling points. | |

| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |

| Synonyms | 1-(Bromomethyl)-2,3-dichlorobenzene | [1][4][5] |

GHS Hazard Classification and Statements

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Pictograms:

-

Corrosion: (GHS05)

-

Health Hazard/Hazardous to the Ozone Layer: (GHS07)

-

Hazardous to the Aquatic Environment: (GHS09)

-

-

Hazard Statements:

The primary and most immediate dangers associated with this compound are its corrosive effects on skin and eyes.

Toxicological Profile: Knowns and Inferences

A significant challenge in assessing the full toxicological risk of this compound is the lack of specific experimental data for several endpoints. The majority of available Safety Data Sheets (SDS) report "no data available" for acute toxicity, mutagenicity, carcinogenicity, and reproductive toxicity[6][7][9][10]. In such cases, it is a standard practice in toxicology to infer potential hazards based on the reactivity of the molecule and data from structurally analogous compounds.

Acute Toxicity

Benzyl halides as a class are known to be toxic by inhalation and skin absorption.[3] The presence of the benzyl bromide moiety suggests that this compound should be handled with extreme caution to prevent inhalation of dust or vapors and any skin contact.

Skin and Eye Irritation/Corrosion

The classification as "Skin Corrosion/Irritation Category 1B" and "Serious Eye Damage/Eye Irritation Category 1" is well-established.[4][6][7] This indicates that the compound can cause irreversible damage to the skin and eyes upon contact. The mechanism of this corrosive action is likely due to the reactivity of the benzylic bromide, which can alkylate biological macromolecules, leading to cell death and tissue necrosis.

Furthermore, benzyl bromide and its derivatives are known lachrymators, causing intense irritation to the eyes and mucous membranes, leading to tearing, pain, and potentially blurred vision.[11][12][13]

Mutagenicity and Carcinogenicity